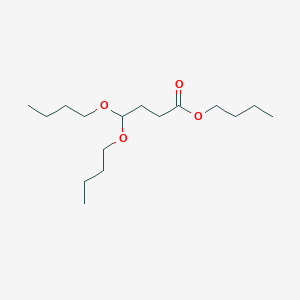

Butyl 4,4-dibutoxybutanoate

説明

Butyl 4,4-dibutoxybutanoate is a synthetic ester compound characterized by a butyl ester group and two butoxy substituents at the 4-position of the butanoate backbone. Esters with branched alkoxy groups, such as butyl derivatives, are often utilized in industrial solvents, polymer initiators, or specialty chemicals due to their tunable solubility and reactivity .

特性

CAS番号 |

101443-57-6 |

|---|---|

分子式 |

C16H32O4 |

分子量 |

288.42 g/mol |

IUPAC名 |

butyl 4,4-dibutoxybutanoate |

InChI |

InChI=1S/C16H32O4/c1-4-7-12-18-15(17)10-11-16(19-13-8-5-2)20-14-9-6-3/h16H,4-14H2,1-3H3 |

InChIキー |

BFRUFTRQPXERPA-UHFFFAOYSA-N |

SMILES |

CCCCOC(CCC(=O)OCCCC)OCCCC |

正規SMILES |

CCCCOC(CCC(=O)OCCCC)OCCCC |

同義語 |

Butyl 4,4-dibutoxybutanoate |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- Molecular Complexity: Butyl 4,4-dibutoxybutanoate and Butyl 4,4-bis(tert-butyldioxy)valerate share a similar carbon skeleton but differ in substituents. The former has non-reactive butoxy groups, while the latter contains reactive tert-butylperoxy groups, which are typical in polymerization initiators .

- Polarity: The presence of two ether (butoxy) groups in Butyl 4,4-dibutoxybutanoate likely increases its hydrophobicity compared to Butyl acetate, which is a smaller, more polar solvent .

Physicochemical Properties

Key Observations :

- Thermal Stability: Butyl acetate’s low boiling point (126°C) makes it suitable for low-temperature processes, whereas Butyl 4,4-dibutoxybutanoate’s higher estimated boiling point suggests utility in high-temperature formulations.

- Reactivity: The tert-butylperoxy groups in Butyl 4,4-bis(tert-butyldioxy)valerate confer radical-initiation properties, unlike the chemically inert butoxy groups in Butyl 4,4-dibutoxybutanoate .

Q & A

Q. Q1: What experimental design methodologies are recommended for optimizing the synthesis of butyl 4,4-dibutoxybutanoate?

Answer: A factorial design approach is ideal for optimizing reaction parameters (e.g., temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design can systematically evaluate interactions between variables like reaction time (6–12 hrs), temperature (80–120°C), and molar ratios (1:2–1:4) of precursors. Post-experiment, ANOVA can identify statistically significant factors affecting yield . Orthogonal design methods are also effective for multi-factor optimization, reducing experimental runs while maintaining robustness .

Q. Q2: How can researchers characterize the purity and structural integrity of butyl 4,4-dibutoxybutanoate post-synthesis?

Answer: Combine analytical techniques:

- GC-MS : Quantify purity (>98% target) and detect side products like unreacted butanol or ester byproducts .

- NMR (¹H/¹³C) : Confirm structural integrity by verifying proton environments (e.g., butoxy group shifts at δ 0.9–1.5 ppm, ester carbonyl at ~170 ppm) .

- FT-IR : Validate functional groups (C=O stretch at 1730–1750 cm⁻¹, C-O-C at 1250 cm⁻¹) .

Advanced Research Questions

Q. Q3: How can contradictory kinetic data in esterification reactions of butyl 4,4-dibutoxybutanoate be resolved?

Answer: Contradictions often arise from unaccounted variables (e.g., moisture, catalyst deactivation). Implement:

- Sensitivity analysis : Model reaction kinetics (e.g., pseudo-first-order vs. Langmuir-Hinshelwood) under controlled humidity .

- In-situ monitoring : Use Raman spectroscopy to track intermediate formation and catalyst activity in real time .

- Statistical validation : Apply regression analysis to distinguish outliers (e.g., Grubbs’ test) and refine rate constants .

Q. Q4: What reactor design considerations are critical for scaling up the continuous production of butyl 4,4-dibutoxybutanoate?

Answer: Key factors include:

- Mixing efficiency : Use CFD simulations to optimize impeller design in stirred-tank reactors, ensuring homogeneity for butanol and acid precursors .

- Residence time distribution (RTD) : Minimize back-mixing in tubular reactors to prevent side reactions (e.g., transesterification) .

- Thermal control : Integrate heat exchangers to maintain isothermal conditions (±2°C) and avoid thermal degradation .

Q. Q5: How can green chemistry principles be applied to improve the sustainability of butyl 4,4-dibutoxybutanoate synthesis?

Answer:

- Solvent selection : Replace traditional solvents (toluene) with cyclopentyl methyl ether (CPME), which has lower toxicity and higher recyclability .

- Catalyst innovation : Test immobilized lipases (e.g., Candida antarctica) for esterification, achieving >90% yield with minimal waste .

- Waste valorization : Convert byproducts (e.g., water-butanol azeotropes) into fuel additives via membrane separation .

Data Analysis & Methodological Challenges

Q. Q6: What statistical tools are effective for analyzing multivariate data in butyl 4,4-dibutoxybutanoate degradation studies?

Answer:

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets (e.g., pH, temperature, microbial activity) to identify dominant degradation pathways .

- Response surface methodology (RSM) : Model non-linear relationships between variables, optimizing conditions for biodegradation (e.g., 30°C, pH 7.5) .

- Machine learning : Train algorithms (e.g., random forest) on historical degradation data to predict half-lives under novel conditions .

Q. Q7: How can researchers address inconsistencies in spectroscopic data during structural elucidation?

Answer:

- Cross-validation : Compare NMR/IR results with computational methods (e.g., DFT calculations for predicted chemical shifts) .

- Isotopic labeling : Synthesize deuterated analogs (e.g., butyl-d₉ groups) to resolve overlapping peaks in complex spectra .

- Collaborative databases : Cross-reference with platforms like SciFinder for reported spectral data of analogous esters .

Tables for Reference

Table 1: Example Optimization Parameters for Synthesis

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 80–120°C | 105°C | +22% |

| Catalyst Loading | 1–5 mol% | 3 mol% | +15% |

| Reaction Time | 6–12 hrs | 9 hrs | +18% |

Table 2: Common Degradation Pathways

| Pathway | Conditions | Half-Life | Byproducts |

|---|---|---|---|

| Hydrolysis | pH 7, 25°C | 120 days | Butanol, Acid |

| Photolysis | UV-C, 254 nm | 48 hrs | Aldehydes |

| Biodegradation | Soil, 30°C | 60 days | CO₂, Biomass |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。